molecular formula C9H8N2O2S B1481481 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098088-13-0

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481481
CAS No.: 2098088-13-0
M. Wt: 208.24 g/mol
InChI Key: WBADLUHYCLJQNA-UHFFFAOYSA-N
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Description

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a thiophene ring attached to a pyrimidinedione core

Biochemical Analysis

Biochemical Properties

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrimidine ring can form hydrogen bonds with amino acid side chains .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, influencing the transcription and translation processes. The compound also acts as an enzyme inhibitor, particularly targeting kinases and oxidoreductases. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in regulating gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of thiophen-3-ylmethylamine with a suitable pyrimidinedione precursor under controlled conditions. Common methods include:

  • Condensation Reactions: Thiophen-3-ylmethylamine is condensed with a pyrimidinedione derivative in the presence of a dehydrating agent.

  • Cyclization Reactions: Cyclization of intermediate compounds can be achieved using acid catalysts or other suitable reagents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Nucleophiles such as alkyl halides, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Amine derivatives or other reduced forms.

  • Substitution: Substituted pyrimidinediones with various functional groups.

Chemistry and Biology:

  • Medicinal Chemistry: The compound is explored for its potential as a lead molecule in drug discovery, particularly for its bioactive properties.

  • Material Science: Its unique structure makes it a candidate for use in organic electronic materials and polymers.

Medicine:

  • Pharmaceuticals: Investigated for its therapeutic properties, including potential antiviral, anti-inflammatory, and anticancer activities.

  • Drug Development: Used as a building block in the synthesis of more complex pharmaceuticals.

Industry:

  • Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

  • Cosmetics: Possible applications in skincare products for its antioxidant properties.

Comparison with Similar Compounds

  • Thiophene Derivatives: Other thiophene-containing compounds with similar biological activities.

  • Pyrimidinedione Derivatives: Compounds with similar core structures used in medicinal chemistry.

Uniqueness: 6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of a thiophene ring and pyrimidinedione core, which may confer unique chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, material science, and other industries.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADLUHYCLJQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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